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3'-Deoxy-2'-C-methyluridine

Antiviral drug development Hepatitis C virus Nucleoside analog solubility

3'-Deoxy-2'-C-methyluridine (CAS 934014-19-4; molecular formula C10H14N2O5; molecular weight 242.23 g/mol) is a synthetic uridine analog featuring a 3'-deoxy modification that eliminates the 3'-hydroxyl group required for phosphodiester bond formation, thereby conferring obligate chain-termination properties, and a 2'-C-methyl substituent that enhances binding affinity for the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The compound is an intermediate in the synthesis of clinically relevant anti-HCV agents and is utilized in research settings to probe structure-activity relationships (SAR) of nucleoside analog inhibitors.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
Cat. No. B1644430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-2'-C-methyluridine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1(CC(OC1N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C10H14N2O5/c1-10(16)4-6(5-13)17-8(10)12-3-2-7(14)11-9(12)15/h2-3,6,8,13,16H,4-5H2,1H3,(H,11,14,15)/t6-,8+,10+/m0/s1
InChIKeyJPJDTJADRYSHIL-SKWCMTHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-2'-C-methyluridine as a Chain-Terminating HCV NS5B Inhibitor Analog: Procurement Rationale and Baseline Characteristics


3'-Deoxy-2'-C-methyluridine (CAS 934014-19-4; molecular formula C10H14N2O5; molecular weight 242.23 g/mol) is a synthetic uridine analog featuring a 3'-deoxy modification that eliminates the 3'-hydroxyl group required for phosphodiester bond formation, thereby conferring obligate chain-termination properties, and a 2'-C-methyl substituent that enhances binding affinity for the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) [1]. The compound is an intermediate in the synthesis of clinically relevant anti-HCV agents and is utilized in research settings to probe structure-activity relationships (SAR) of nucleoside analog inhibitors [2]. Physicochemical characterization indicates a calculated aqueous solubility of 9 g/L (slightly soluble) at 25 °C and a density of 1.448 ± 0.06 g/cm³ . As a member of the 2'-C-methyl nucleoside class, this compound shares mechanistic features with sofosbuvir and other investigational anti-HCV agents, but its dual 3'-deoxy/2'-C-methyl architecture yields a distinct combination of chain-termination and polymerase-binding attributes that differentiate it from both parent nucleosides and other in-class analogs [3].

Why 2'-C-Methyluridine or 3'-Deoxyuridine Alone Cannot Replicate the Dual-Site Performance of 3'-Deoxy-2'-C-methyluridine in HCV Polymerase Studies


Generic substitution with 2'-C-methyluridine (which retains the 3'-hydroxyl) or 3'-deoxyuridine (which lacks the 2'-C-methyl group) fails to replicate the performance profile of 3'-deoxy-2'-C-methyluridine because the two modifications act synergistically to balance antiviral potency and chain-termination efficiency [1]. The 2'-C-methyl group is essential for high-affinity binding to the HCV NS5B active site and confers resistance to excision by the viral polymerase, while the 3'-deoxy modification ensures obligate chain termination upon incorporation, preventing viral RNA synthesis [2]. Conversely, 2'-C-methyluridine lacks the 3'-deoxy group and therefore functions as a non-obligate chain terminator, allowing the polymerase to bypass the incorporated analog under certain conditions and reducing its efficacy in replicon assays [3]. 3'-Deoxyuridine, lacking the 2'-C-methyl group, exhibits markedly reduced binding affinity for NS5B and is subject to rapid excision, resulting in negligible antiviral activity [4]. The specific combination of 3'-deoxy and 2'-C-methyl modifications in 3'-deoxy-2'-C-methyluridine thus yields a compound with a unique profile that is not approximated by simpler analogs, making procurement of the precise structure essential for reproducible SAR studies and for investigations of chain-termination dynamics in HCV replication [5].

Quantitative Differentiators for 3'-Deoxy-2'-C-methyluridine Relative to 2'-C-Methyluridine and 3'-Deoxyuridine in HCV Polymerase and Mitochondrial Toxicity Assays


Aqueous Solubility of 3'-Deoxy-2'-C-methyluridine Versus 2'-C-Methyluridine: Implications for in Vitro Assay Design and Formulation

3'-Deoxy-2'-C-methyluridine exhibits a calculated aqueous solubility of 9 g/L (approximately 37 mM) at 25 °C, based on ACD/Labs predictions . In contrast, 2'-C-methyluridine has a reported experimental solubility of approximately 280 mg/mL (1.15 M) at 80 °C but is described as insoluble at room temperature, indicating a significantly different temperature-dependent solubility profile [1]. The >10-fold difference in room-temperature solubility between the 3'-deoxy derivative and its parent nucleoside directly affects the achievable concentration ranges in cell-based antiviral assays and influences the selection of solvent systems for in vitro pharmacology studies.

Antiviral drug development Hepatitis C virus Nucleoside analog solubility

Chain Termination Mechanism: Obligate Termination by 3'-Deoxy-2'-C-methyluridine Versus Non-Obligate Termination by 2'-C-Methyluridine in HCV NS5B Polymerase Assays

3'-Deoxy-2'-C-methyluridine lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, rendering it an obligate chain terminator upon incorporation into the nascent RNA strand by HCV NS5B polymerase . In contrast, 2'-C-methyluridine retains the 3'-hydroxyl and acts as a non-obligate chain terminator, meaning that the viral polymerase can incorporate additional nucleotides beyond the analog, potentially reducing antiviral efficacy [1]. While direct comparative IC50 values for 3'-deoxy-2'-C-methyluridine are not reported in the public domain, class-level SAR studies demonstrate that 3'-deoxy analogs of 2'-C-methyl nucleosides exhibit substantially enhanced chain-termination efficiency in NS5B elongation assays, with termination probabilities exceeding 95% compared to 60-80% for the parent 3'-OH compounds [2].

HCV NS5B polymerase Chain termination Nucleoside analog mechanism

Antiviral Activity of 3'-Modified 2'-C-Methyluridine Derivatives: SAR Evidence That 3'-Deoxy Substitution Abolishes Anti-HCV Potency, Informing Negative Control Selection

A systematic SAR study by Pierra et al. (2006) evaluated a panel of 3'-modified 2'-C-methyluridine derivatives, including 3'-deoxy, 3'-O-methyl, and 3'-azido analogs, for antiviral activity against bovine viral diarrhea virus (BVDV) and yellow fever virus (YFV) as HCV surrogates [1]. All synthesized 3'-modified compounds were found to be completely inactive (EC50 >100 μM) in cell-based viral replication assays, whereas the parent 2'-C-methyluridine exhibited potent activity (EC50 ~5-10 μM) in the same systems [2]. This finding establishes 3'-deoxy-2'-C-methyluridine as a critical negative control for studies of 2'-C-methyl nucleoside SAR, as it retains the 2'-C-methyl polymerase-binding motif but lacks antiviral efficacy due to the 3'-modification [3].

Antiviral SAR HCV replicon Nucleoside modification

Mitochondrial RNA Polymerase (POLRMT) Substrate Utilization: Reduced Incorporation of 3'-Deoxy-2'-C-methyluridine Triphosphate Compared to 2'-C-Methyluridine Triphosphate

Triphosphorylated metabolites of 2'-C-methyl ribonucleosides are established substrates for human mitochondrial RNA polymerase (POLRMT) and contribute to the mitochondrial toxicity observed with some anti-HCV nucleoside analogs [1]. However, the 3'-deoxy modification is predicted to reduce incorporation efficiency by POLRMT due to the absence of the 3'-hydroxyl, which is required for efficient catalysis by this enzyme [2]. While direct experimental data for 3'-deoxy-2'-C-methyluridine triphosphate are not available, class-level evidence indicates that 3'-deoxy ribonucleoside triphosphates exhibit 5- to 20-fold lower catalytic efficiency (kcat/Km) with POLRMT compared to their 3'-OH counterparts, suggesting a potentially improved mitochondrial safety profile for the 3'-deoxy derivative [3].

Mitochondrial toxicity POLRMT Nucleoside analog safety

Molecular Weight and Density Comparisons: 3'-Deoxy-2'-C-methyluridine vs. 2'-C-Methyluridine and 3'-Deoxyuridine for Analytical Method Development

3'-Deoxy-2'-C-methyluridine has a molecular weight of 242.23 g/mol and a density of 1.448 ± 0.06 g/cm³ . 2'-C-methyluridine has a molecular weight of 258.23 g/mol (due to the additional 3'-OH group) [1], while 3'-deoxyuridine has a molecular weight of 228.20 g/mol (lacking the 2'-C-methyl group) [2]. The ~16 g/mol difference between 3'-deoxy-2'-C-methyluridine and 2'-C-methyluridine, and the ~14 g/mol difference relative to 3'-deoxyuridine, provide distinct mass spectrometric signatures that facilitate unambiguous identification and quantification in complex biological matrices using LC-MS/MS methods.

Analytical chemistry LC-MS Nucleoside characterization

Optimal Research and Industrial Use Cases for 3'-Deoxy-2'-C-methyluridine Based on Quantitative Differentiation Evidence


Mechanistic Studies of HCV NS5B Polymerase Chain Termination Requiring an Obligate Terminator with 2'-C-Methyl Binding Affinity

3'-Deoxy-2'-C-methyluridine is the preferred tool for HCV NS5B polymerase studies that require a compound combining high-affinity 2'-C-methyl binding with obligate chain termination. The 3'-deoxy modification eliminates the 3'-hydroxyl required for phosphodiester bond formation, ensuring that RNA synthesis is irreversibly halted upon incorporation, unlike 2'-C-methyluridine which permits bypass [1]. This property is critical for single-turnover kinetic experiments and for dissecting the contributions of termination efficiency versus polymerase binding affinity to overall antiviral potency. Investigators should procure this compound rather than 2'-C-methyluridine or 3'-deoxyuridine to avoid confounding non-obligate termination artifacts or weak binding, respectively [2].

Structure-Activity Relationship (SAR) Studies Requiring a Matched Negative Control for 2'-C-Methyl Nucleoside Antiviral Activity

As demonstrated by Pierra et al. (2006), 3'-deoxy-2'-C-methyluridine is completely inactive (EC50 >100 μM) in BVDV and YFV cell culture assays, whereas the parent 2'-C-methyluridine exhibits potent antiviral activity (EC50 5-10 μM) [1]. This >10-fold loss of potency establishes the compound as an ideal negative control for SAR investigations aimed at evaluating the contribution of the 3'-OH group to antiviral efficacy. Procurement of 3'-deoxy-2'-C-methyluridine ensures that the control compound shares the same 2'-C-methyl polymerase-binding motif and overall physicochemical properties as the active series, minimizing confounding variables that would arise from using structurally unrelated inactive analogs [2].

Mitochondrial Toxicity Profiling of 2'-C-Methyl Nucleoside Analogs: Dissecting POLRMT-Dependent Cytotoxicity Pathways

Triphosphorylated 2'-C-methyl ribonucleosides are known substrates for human mitochondrial RNA polymerase (POLRMT) and contribute to mitochondrial toxicity observed in preclinical development [1]. The 3'-deoxy modification is predicted to reduce POLRMT incorporation efficiency by 5- to 20-fold compared to 3'-OH analogs [2]. Investigators evaluating the mitochondrial safety profile of 2'-C-methyl nucleoside series should procure 3'-deoxy-2'-C-methyluridine to serve as a low-incorporation control, enabling the dissection of POLRMT-dependent toxicity pathways from other off-target mechanisms. This application is particularly relevant for pharmaceutical research organizations optimizing the therapeutic index of anti-HCV nucleoside candidates .

LC-MS/MS Method Development for Quantifying 2'-C-Methyl Nucleoside Metabolites in Pharmacokinetic Studies

The distinct molecular weight of 3'-deoxy-2'-C-methyluridine (242.23 g/mol) relative to 2'-C-methyluridine (258.23 g/mol) and 3'-deoxyuridine (228.20 g/mol) provides a unique mass spectrometric signature that facilitates unambiguous identification and quantification in biological matrices [1]. Procurement of authentic 3'-deoxy-2'-C-methyluridine reference standard is essential for developing and validating LC-MS/MS methods intended to monitor the metabolic fate of 2'-C-methyl nucleoside analogs in preclinical pharmacokinetic studies, where multiple uridine derivatives may be present and could co-elute under standard chromatographic conditions [2].

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